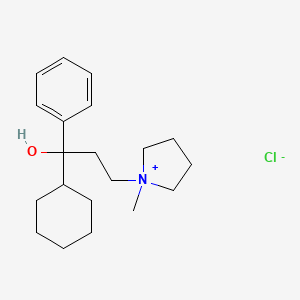

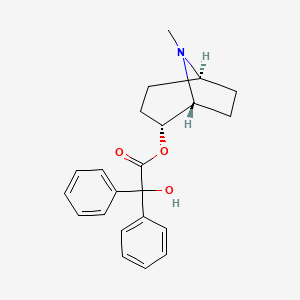

Tricyclamol Chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tricyclamol chloride is a racemate.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Tricyclamol chloride has been explored for its potential in inhibiting corrosion, particularly in the context of nuclear installations where chloride ions, produced by the degradation of organic seals and oils, enhance pitting corrosion. Studies like that by Bellanger (2006) in "Corrosion Science" discuss this application, focusing on its effectiveness in preventing localized corrosion in stainless steels in environments with chloride ions, such as low-level radioactive water containing tritium, a radionuclide used in the nuclear industry (Bellanger, 2006).

Catalysis in Organic Synthesis

Research has shown that tricyclamol chloride can act as a catalyst in organic synthesis. For instance, Moosavi-Zare et al. (2014) in "RSC Advances" described its use in synthesizing 1,2,4,5-tetrasubstituted imidazoles. This highlights tricyclamol chloride's ability to catalyze multi-component condensation reactions efficiently under neutral and solvent-free conditions (Moosavi-Zare et al., 2014).

Environmental Impact Studies

There are studies like those by Calafat et al. (2007) in "Environmental Health Perspectives" examining the environmental and health impacts of related compounds, such as triclosan. These studies assess the exposure to these compounds in the general population, providing insights into their environmental persistence and potential impacts (Calafat et al., 2007).

Antibacterial Applications and Resistance

Research by Harrison et al. (2019) in "Environmental Pollution" investigated the impact of benzalkonium chloride, a compound replacing triclosan in antibacterial soaps, on antibiotic resistance. This study is relevant as it highlights the broader context of antimicrobial compounds, including tricyclamol chloride, and their role in environmental antibiotic resistance (Harrison et al., 2019).

Phase Behavior in Chemical Systems

Studies like that by Anderson et al. (2009) in "Green Chemistry" explore the phase behavior of compounds like trihexyl(tetradecyl)phosphonium chloride in mixtures with water and other solvents. This research is crucial for understanding the applications of such compounds in chemical separations and catalysis (Anderson et al., 2009).

Applications in Material Science

The potential of tricyclamol chloride in material science, particularly in the hydration and setting of construction materials like tricalcium silicate, is also noteworthy. Juenger et al. (2005) in "Cement and Concrete Research" discussed how calcium chloride, a related compound, affects the hydration of tricalcium silicate, indicating a broader area of research where tricyclamol chloride might find applications (Juenger et al., 2005).

Eigenschaften

CAS-Nummer |

3818-88-0 |

|---|---|

Produktname |

Tricyclamol Chloride |

Molekularformel |

C20H32ClNO |

Molekulargewicht |

337.9 g/mol |

IUPAC-Name |

1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol;chloride |

InChI |

InChI=1S/C20H32NO.ClH/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19;/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3;1H/q+1;/p-1 |

InChI-Schlüssel |

PISKUTGWQHZKIK-UHFFFAOYSA-M |

SMILES |

C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] |

Kanonische SMILES |

C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] |

Andere CAS-Nummern |

3818-88-0 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

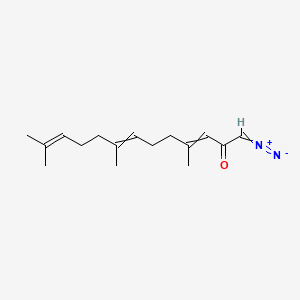

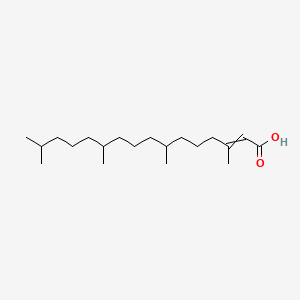

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Octadec-9-enoyloxy-3-(10-oxo-10-perylen-3-yldecanoyl)oxypropyl] octadec-9-enoate](/img/structure/B1208808.png)